Azinphos-methyl-D6

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Analytical Method Validation

Quantification of azinphos-methyl in complex food extracts using non-deuterated or unrelated internal standards leads to matrix-induced signal errors exceeding 40%, compromising MRL compliance. Azinphos-methyl-D6 (CAS 2118245-28-4) is the isotopically labeled internal standard that co-elutes with the native analyte, fully compensating for ion suppression/enhancement in LC-MS/MS or GC-MS. - Eliminates matrix-effect bias for regulatory-grade data - Compatible with QuEChERS, SPE, and multi-residue workflows - ≥98% purity; available from stock for immediate global delivery

Molecular Formula C₁₀H₆D₆N₃O₃PS₂
Molecular Weight 323.36
Cat. No. B1163086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzinphos-methyl-D6
SynonymsPhosphorodithioic Acid O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] Ester-D6;  Phosphorodithioic Acid O,O-Dimethyl Ester S-Ester With 3-(Mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one-D6;  1,2,3-Benzotriazine Phosphorodithioic Acid Deriv.-D
Molecular FormulaC₁₀H₆D₆N₃O₃PS₂
Molecular Weight323.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azinphos-methyl-D6 Internal Standard


Azinphos-methyl-D6 (also referred to as Azinphos-methyl-(dimethyl-d6)) is a stable isotope-labeled analog of the broad-spectrum organophosphorus insecticide azinphos-methyl, wherein the six protons of the two dimethoxy groups are replaced by deuterium atoms . With a molecular formula of C₁₀H₆D₆N₃O₃PS₂ and a molecular weight of approximately 323.36 g/mol, this compound is primarily utilized as a deuterated internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of azinphos-methyl residues in complex matrices such as food, fruits, and vegetables .

Why Azinphos-methyl-D6 Is Irreplaceable


The substitution of Azinphos-methyl-D6 with its non-deuterated parent (azinphos-methyl) or a structurally unrelated internal standard (e.g., triphenyl phosphate) in mass spectrometry-based quantification is scientifically unsound due to the fundamental requirement for identical matrix effect compensation. Azinphos-methyl-D6 co-elutes with the native analyte and experiences the same ion suppression or enhancement during electrospray ionization, thereby correcting for recovery losses and instrument variability with high fidelity . In contrast, non-deuterated standards are indistinguishable from the analyte, leading to signal convolution, while non-analogous IS compounds (e.g., triphenyl phosphate) exhibit differential chromatographic behavior and ionization efficiencies, failing to correct for analyte-specific matrix effects [1]. This failure to compensate for matrix-induced signal alterations can result in quantification errors exceeding 40% in complex food extracts, a critical flaw for regulatory compliance testing where limits of quantification (LOQ) are strictly defined .

Azinphos-methyl-D6 Differentiation Evidence


Isotopic Enrichment & Chemical Purity

Azinphos-methyl-D6 is supplied with a guaranteed isotopic enrichment of 99 atom % D and a minimum chemical purity of 95% . This specification is notably higher than many generic deuterated organophosphorus standards, which often report lower enrichment (e.g., 98 atom % D) . The high isotopic purity minimizes the contribution of unlabeled (d0) species to the IS signal, which is critical for maintaining a linear calibration curve at low analyte concentrations and avoiding overestimation of residue levels.

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Analytical Method Validation

Mass Spectrometric Differentiation

The substitution of six hydrogen atoms with deuterium results in a nominal mass increase of 6 Da (from 317.34 to 323.36 g/mol), creating a distinct mass-to-charge ratio (m/z) that is easily resolved by quadrupole mass analyzers . This mass shift is larger than that of a single ¹³C label (typically +1 Da), providing greater spectral separation and reducing cross-talk (isotopic overlap) between the native analyte and internal standard channels . In multiple reaction monitoring (MRM), the precursor ion for Azinphos-methyl-D6 is m/z 323, compared to m/z 317 for the unlabeled compound.

Mass Spectrometry Isotope Ratio MRM Transitions

Matrix Effect Compensation

Azinphos-methyl-D6 demonstrates near-identical physicochemical behavior to its non-labeled counterpart, a prerequisite for effective isotope dilution. In a representative protocol, when spiked into fruit samples before QuEChERS extraction, the D6 analog undergoes the same extraction efficiency and ionization suppression as the native azinphos-methyl. If the matrix suppresses the native analyte signal by 40%, the D6 internal standard signal is also suppressed by 40%, thereby mathematically correcting the observed analyte peak area ratio and eliminating the need for matrix-matched calibration curves .

Matrix Effects Ion Suppression QuEChERS LC-MS/MS

Regulatory Acceptance and Stability

Azinphos-methyl-D6 is offered as a PESTANAL® analytical standard with a defined limited shelf life and expiry date, meeting the traceability requirements of ISO 17025 accredited laboratories . Its stability is assured when stored under refrigerated conditions (2-8°C). While a specific re-analysis after three years is recommended for chemical purity verification, the compound is considered stable under recommended storage . This level of documentation and quality control is often absent for custom-synthesized or lower-grade deuterated analogs used in academic research.

Regulatory Compliance Shelf Life Storage Conditions

Azinphos-methyl-D6 Application Scenarios


Regulatory Food Residue Monitoring

Azinphos-methyl-D6 is the definitive internal standard for quantifying azinphos-methyl in food commodities (fruits, vegetables, nuts) to meet Maximum Residue Limits (MRLs) set by agencies like the EFSA and EPA. Its use in QuEChERS-based workflows followed by LC-MS/MS or GC-MS ensures accurate, matrix-corrected data that can withstand regulatory scrutiny .

Environmental Fate Method Development

In studies tracking the degradation and transport of azinphos-methyl in soil and water systems, Azinphos-methyl-D6 serves as an essential internal standard to correct for analyte losses during sample preparation (e.g., solid-phase extraction) and to account for matrix effects from dissolved organic matter, ensuring reliable kinetic data and half-life determinations [1].

High-Throughput Multi-Residue Screening

For laboratories conducting multi-residue analysis of organophosphorus pesticides, the use of a specific deuterated internal standard like Azinphos-methyl-D6 allows for the precise quantitation of this particular analyte within a panel, especially when other internal standards (e.g., triphenyl phosphate) are used for broader analyte coverage but fail to correct for azinphos-methyl-specific matrix effects [2].

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